(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-21(2)29(25,26)14-8-5-12(6-9-14)17(23)20-19-22(3)15-10-7-13(18(24)27-4)11-16(15)28-19/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYZWXUYHMUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel synthetic derivative of benzothiazole with potential biological activities. This article reviews its biological activity, focusing on antiviral, antibacterial, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.43 g/mol
This structure includes a benzothiazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Antiviral Activity
Research indicates that derivatives of benzothiazole exhibit significant antiviral properties, particularly against HIV. In a study evaluating the compound's activity against HIV integrase, it was found to have an effective concentration (EC50) ranging from 0.001 to 0.1 µM , indicating potent antiviral efficacy .
Table 1: Antiviral Activity of Benzothiazole Derivatives
| Compound | Target Virus | EC50 (µM) |
|---|---|---|
| This compound | HIV | 0.001 - 0.1 |
| Other Benzothiazole Derivative | HIV | 0.01 - 0.2 |
Antibacterial Activity
Benzothiazole derivatives have also been explored for their antibacterial properties. A related compound was shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml , suggesting that similar derivatives could exhibit comparable activity against bacterial pathogens .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzothiazole compounds is well documented. A study on similar derivatives indicated that they can induce apoptosis in cancer cell lines with minimal cytotoxicity towards normal cells . The compound's ability to affect cellular pathways involved in cancer progression suggests its promising role as an anticancer agent.
Case Study: Evaluation of Anticancer Properties
In a recent investigation, a series of benzothiazole derivatives were tested for their cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to the target compound exhibited significant cytotoxicity against breast and colon cancer cells while maintaining low neurotoxicity levels .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- HIV Integrase Inhibition : Compounds similar to this one have been shown to inhibit HIV integrase by binding to the active site, preventing viral replication.
- Bacterial Enzyme Inhibition : The antibacterial activity may be due to the inhibition of critical enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction in Cancer Cells : The anticancer effects are likely mediated through the activation of apoptotic pathways and disruption of cell cycle progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogous Sulfamoyl-Substituted Benzothiazoles
- Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-36-3) Structural Difference: The diethylsulfamoyl group replaces the dimethylsulfamoyl moiety in the target compound. Implications:
- The ethyl ester (vs. methyl ester) may alter metabolic stability, as ester hydrolysis rates depend on alkyl chain length .
Sulfonylurea Herbicides (Triazine-Based Analogs)
- Metsulfuron Methyl and Ethametsulfuron Methyl
- Structural Differences : These compounds feature a triazine core instead of a benzothiazole but retain the sulfamoyl and methyl ester groups.
- Functional Insights :
- The sulfamoyl group in sulfonylureas acts as a key pharmacophore for acetolactate synthase (ALS) inhibition, a herbicide target. This suggests the target compound may also interact with enzymes via sulfamoyl-mediated hydrogen bonding .
- The benzothiazole core could confer distinct electronic properties compared to triazine, influencing binding affinity or selectivity .
Thiazolo-Pyrimidine Derivatives
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Similarities : Shares a thiazole ring and ester functionality with the target compound.
- Key Differences : Incorporates a pyrimidine ring and carboxybenzylidene group, which may enhance π-π stacking interactions.
- Crystallographic Data : Intermolecular hydrogen bonding (e.g., O—H···O) in its crystal lattice suggests similar packing behavior could occur in the target compound, affecting solubility and stability .
Triazole-Thione Derivatives
- Implications: Such interactions may influence crystallization patterns or solubility, critical for formulation in pharmaceutical applications .
Data Tables
Table 1: Structural Comparison of Key Compounds
Preparation Methods
Cyclization to Form Methyl Benzo[d]thiazole-6-carboxylate
The benzo[d]thiazole scaffold is constructed via cyclization of methyl 4-aminobenzoate using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This method achieves 85–95% yields by stirring the mixture at room temperature for 15 hours, followed by basification with ammonium hydroxide to isolate the product. The reaction proceeds through intermediate thiourea formation, followed by electrophilic bromine-induced cyclization.
Reaction Conditions
Alternative Cyclization with Triphosgene
A complementary approach employs 4-amino-3-mercaptobenzoic acid and triphosgene in tetrahydrofuran (THF) at –78°C. This method avoids bromine, instead using triphosgene as a cyclizing agent, yielding 95% of 2-oxo-2,3-dihydrobenzothiazole-6-carboxylic acid. The carboxyl group is subsequently esterified using methanol and sulfuric acid to form the methyl ester.
Key Steps
- Dissolve 4-amino-3-mercaptobenzoic acid in THF with potassium carbonate.
- Add triphosgene at –78°C, warm to room temperature, and concentrate.
- Acidify with formic acid, filter, and wash with n-hexane.
Functionalization of the Benzo[d]thiazole Core
Introduction of the 3-Methyl Group
The 3-methyl group is introduced via nucleophilic alkylation. Using methyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF), the thiazole nitrogen at position 3 is alkylated. This step typically achieves >80% yield under reflux conditions for 6–8 hours.
Optimization Note
Bromination at Position 2
Bromination at position 2 is critical for subsequent imino group introduction. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is treated with tert-butyl nitrite and copper(II) bromide in acetonitrile at 20°C. This method achieves 89–96% yield of the 2-bromo derivative, confirmed via LCMS and NMR.
Procedure
- Add tert-butyl nitrite and CuBr₂ to acetonitrile.
- Introduce the thiazole substrate, stir for 1 hour.
- Quench with HCl, extract with dichloromethane, and purify via silica gel chromatography.
Formation of the Imino Linkage
Amination of 2-Bromo Intermediate
The 2-bromo substituent is displaced with an amine to form the imino group. Using ammonia or a primary amine in ethanol under reflux, the bromine is substituted via an SNAr mechanism. For the target compound, this step introduces the primary amine precursor to the imino group.
Challenges
Condensation with 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride
The primary amine reacts with 4-(N,N-dimethylsulfamoyl)benzoyl chloride to form the imino linkage. Conducted in dichloroethane with acetic acid as a catalyst, this step employs reductive amination conditions (e.g., sodium triacetoxyborohydride) to stabilize the E-configuration.
Critical Parameters
- Solvent : Dichloroethane minimizes side reactions.
- Reducing Agent : Sodium triacetoxyborohydride selectively reduces the Schiff base intermediate.
- Temperature : 50°C for 6 hours ensures complete conversion.
Stereochemical Control for E-Configuration
The E-isomer is favored due to steric hindrance between the 3-methyl group and the benzoyl moiety. Reaction kinetics and thermodynamic control during the condensation step ensure >90% E-selectivity. Polar aprotic solvents (e.g., DMF) and mild heating (50°C) further stabilize the E-form.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
- Chromatography : Silica gel with CH₂Cl₂/hexanes (4:1) achieves >95% purity.
- Crystallization : n-Hexane washes remove residual impurities.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodology : The synthesis involves sequential condensation, cyclization, and functionalization steps. For example:
- Step 1 : Condensation of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with a substituted benzo[d]thiazole precursor under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours).
- Step 2 : Formation of the imino linkage via Schiff base chemistry, requiring precise pH control (pH 6–7) and a dehydrating agent (e.g., molecular sieves).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of 1H/13C NMR to confirm the imino (C=N) bond geometry and sulfamoyl group orientation. Mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR verifies functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹). Cross-check with X-ray crystallography for absolute configuration, if feasible .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial susceptibility testing (MIC determination against Gram+/Gram− bacteria). Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Q. How does the reactivity of the dimethylsulfamoyl group influence stability in aqueous media?
- Methodology : Perform pH-dependent stability studies (pH 2–10) using HPLC to monitor hydrolysis. The sulfamoyl group’s electron-withdrawing nature may reduce hydrolytic susceptibility compared to unsubstituted benzamides .
Q. What analytical techniques are critical for evaluating solubility and formulation compatibility?
- Methodology : Use HPLC-UV for solubility profiling in solvents (DMSO, PBS, ethanol) and differential scanning calorimetry (DSC) to assess thermal stability. Calculate logP values (e.g., via shake-flask method) to predict membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity during imino bond formation?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)-bisoxazoline complexes). Monitor reaction progress via in situ FT-IR or HPLC-CD to track enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. toluene) to favor the (E)-isomer .
Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational equilibria?
- Methodology : Use VT-NMR (variable-temperature NMR) to study dynamic equilibria. DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers, while solid-state NMR or XPS characterizes bulk-phase behavior .
Q. How can target-specific activity be differentiated from nonspecific cytotoxicity?
- Methodology : Conduct target engagement assays (e.g., SPR for binding affinity to kinases or GPCRs) paired with RNA-seq profiling to identify pathway modulation. Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What computational strategies predict metabolic liabilities of the dimethylsulfamoyl moiety?
- Methodology : Perform in silico metabolism simulations (e.g., using Schrödinger’s BioLuminate) to identify potential CYP450 oxidation sites. Validate with microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite identification .
Q. How should conflicting bioactivity data between in vitro and cell-based assays be reconciled?
- Methodology : Investigate cell permeability (e.g., Caco-2 monolayer assay) and efflux transporter interactions (e.g., P-gp inhibition assays). Use proteomics to assess target protein expression levels in cell models vs. recombinant systems .
Q. What structural modifications improve selectivity for bacterial topoisomerases over human homologs?
- Methodology : Synthesize analogs with varied substituents on the benzo[d]thiazole core (e.g., halogenation at position 6) and test against E. coli DNA gyrase vs. human topoisomerase IIα . Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets .
Q. How can degradation pathways under accelerated stability conditions be mapped?
- Methodology : Subject the compound to forced degradation (40°C/75% RH, 0.1N HCl/NaOH, oxidative stress). Analyze degradation products via LC-QTOF-MS and propose pathways using fragmentation pattern analysis .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
